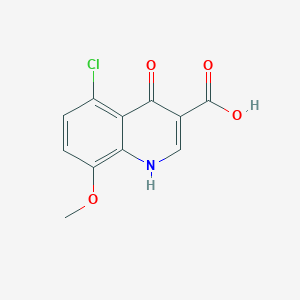
3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid, or 3-OBT, is an organic compound with a variety of applications in scientific research. It is a derivative of benzoic acid, a naturally occurring compound found in many plants, and is also known as 3-amino-1,2,4-triazole-5-carboxylic acid. 3-OBT is a useful reagent in organic synthesis due to its ability to form stable complexes with transition metals and its ability to act as a catalyst in a variety of reactions. Additionally, 3-OBT has been found to have numerous biochemical and physiological effects, making it a valuable tool for research in the fields of biochemistry and pharmacology.
科学研究应用
3-OBT has a variety of scientific research applications, including its use as a catalyst in organic synthesis, its ability to form stable complexes with transition metals, and its ability to act as a reagent in a variety of reactions. Additionally, 3-OBT has been used in research in the fields of biochemistry and pharmacology due to its ability to interact with enzymes and other proteins. 3-OBT has also been used as a ligand in coordination chemistry, as a reagent in the synthesis of organic compounds, and as a catalyst in the synthesis of heterocyclic compounds.
作用机制
The mechanism of action of 3-OBT is not fully understood, but it is believed to involve its interaction with enzymes and other proteins. 3-OBT is known to form stable complexes with transition metals, and it is believed that these complexes can interact with enzymes and other proteins, causing them to become activated or inhibited. Additionally, 3-OBT has been found to have an inhibitory effect on certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
3-OBT has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, 3-OBT has been found to have a stimulatory effect on certain proteins, such as the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters. 3-OBT has also been found to have an inhibitory effect on certain proteins, such as the enzyme phosphodiesterase, which is involved in the breakdown of cyclic nucleotides.
实验室实验的优点和局限性
3-OBT has a number of advantages and limitations for laboratory experiments. One of the main advantages of 3-OBT is its stability in a variety of conditions, making it an ideal reagent for use in organic synthesis. Additionally, 3-OBT is relatively easy to synthesize and is readily available from chemical suppliers. However, 3-OBT can be toxic if ingested and is also an irritant to the eyes and skin, so it should be handled with caution.
未来方向
The potential future directions for 3-OBT are numerous. 3-OBT could be used in the development of new drugs and therapies, as it has been found to have an inhibitory effect on certain enzymes and proteins. Additionally, 3-OBT could be used in the development of new catalysts and reagents for use in organic synthesis. Finally, 3-OBT could be used in the development of new materials and coatings, as it has been found to be a stable complex with transition metals.
合成方法
3-OBT can be synthesized using a variety of methods, including the reaction of benzoic acid with hydrazine or hydrazine hydrate in the presence of a base, such as potassium carbonate. Another method involves the reaction of benzoic acid with an alkyl amine or aryl amine in the presence of a strong base, such as potassium hydroxide or sodium hydroxide. Additionally, 3-OBT can be produced through the reaction of benzoic acid with an alkyl halide in the presence of a base, such as sodium hydroxide.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid involves the reaction of 4-amino-1,2,4-triazole-3-one with 3-bromobenzoic acid in the presence of a suitable coupling agent.", "Starting Materials": [ "4-amino-1,2,4-triazole-3-one", "3-bromobenzoic acid", "Coupling agent (e.g. EDC, HATU, DCC)" ], "Reaction": [ "Step 1: Dissolve 4-amino-1,2,4-triazole-3-one (1.0 equiv) and 3-bromobenzoic acid (1.1 equiv) in a suitable solvent (e.g. DMF, DMSO) and add a coupling agent (1.1 equiv).", "Step 2: Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC or HPLC).", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid as a white solid." ] } | |
CAS 编号 |
1339242-86-2 |
产品名称 |
3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid |
分子式 |
C9H7N3O3 |
分子量 |
205.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




